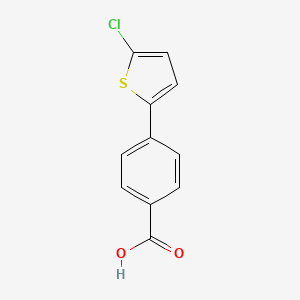

4-(5-Chlorothiophen-2-YL)benzoic acid

Description

Properties

IUPAC Name |

4-(5-chlorothiophen-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2S/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYWNBOMTAPIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679679 | |

| Record name | 4-(5-Chlorothiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370864-78-1, 290326-23-7 | |

| Record name | 4-(5-Chloro-2-thienyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370864-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Chlorothiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-Chlorothiophen-2-YL)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Chlorothiophen-2-YL)benzoic acid is a bi-aryl carboxylic acid containing a central benzoic acid moiety linked to a chlorinated thiophene ring. This unique structural arrangement imparts specific physicochemical characteristics that are critical to its behavior in various chemical and biological systems. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its properties is paramount for its application and development. The presence of the carboxylic acid group suggests pH-dependent solubility and potential for salt formation, while the lipophilic, aromatic rings indicate a tendency for lower aqueous solubility. The chloro- and thio- functionalities further influence the electronic distribution and overall polarity of the molecule.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 370864-78-1). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related analogs, namely 4-(Thiophen-2-yl)benzoic acid and 5-Chlorothiophene-2-carboxylic acid, to provide well-grounded estimations. Furthermore, this guide details robust, field-proven experimental protocols for the determination of these key parameters, empowering researchers to validate and expand upon the foundational data presented herein.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 370864-78-1

-

Molecular Formula: C₁₁H₇ClO₂S

-

Molecular Weight: 238.69 g/mol

-

Canonical SMILES: C1=CC(=CC=C1C2=CC=C(S2)Cl)C(=O)O

Physicochemical Properties

A summary of the available and estimated physicochemical properties of this compound and its analogs is presented below.

| Property | This compound (Estimated) | 4-(Thiophen-2-yl)benzoic acid (CAS: 29886-62-2)[1] | 5-Chlorothiophene-2-carboxylic acid (CAS: 24065-33-6)[2][3] |

| Melting Point (°C) | 200 - 220 | 238 - 243[1] | 148 - 158[2][3] |

| Boiling Point (°C) | > 400 (Decomposes) | Not available | Not available |

| Aqueous Solubility | Poorly soluble | Insoluble | Slightly soluble |

| pKa | 3.5 - 4.5 | ~4.0 | ~3.5 |

Melting Point

The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice.

Estimated Melting Point: Based on the melting points of its analogs, the melting point of this compound is estimated to be in the range of 200 - 220 °C . The presence of the chlorine atom, compared to 4-(Thiophen-2-yl)benzoic acid, may disrupt the crystal packing, leading to a lower melting point. However, the overall rigid, planar structure of the bi-aryl system is expected to result in a relatively high melting point.

Experimental Protocol for Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus. The underlying principle is the precise observation of the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is introduced into a capillary tube, sealed at one end, to a height of 2-3 mm. Proper packing is achieved by tapping the tube gently.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Final Reading: The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

Causality Behind Experimental Choices:

-

Using a small, well-packed sample ensures uniform heat distribution and a sharp, reproducible melting point range.

-

A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, leading to an accurate determination.

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a key determinant of a drug's bioavailability and formulation possibilities. As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent.

Qualitative Solubility Profile (Estimated):

-

Water: Poorly soluble. The large, nonpolar aromatic rings dominate the molecule's character.

-

Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): Soluble. The carboxylic acid will be deprotonated to form the more soluble carboxylate salt.

-

Aqueous Acid (e.g., 5% HCl): Insoluble. The carboxylic acid will remain in its protonated, less polar form.

-

Organic Solvents (e.g., DMSO, DMF, Methanol): Soluble. "Like dissolves like" principle applies.

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to determine the solubility of an organic compound in various solvents, which can indicate the presence of acidic or basic functional groups.

Methodology:

-

Preparation: Place approximately 20-30 mg of the compound into separate, labeled test tubes.

-

Addition of Solvent: To each test tube, add 1 mL of the respective solvent (water, 5% NaOH, 5% NaHCO₃, 5% HCl, and an organic solvent like ethanol).

-

Observation: Agitate each test tube vigorously for 10-20 seconds. Observe if the solid dissolves completely, partially, or not at all.

-

Confirmation for Basic/Acidic Solubility: If the compound dissolves in 5% NaOH or 5% NaHCO₃, acidify the solution with 5% HCl. If the compound dissolves in 5% HCl, basify the solution with 5% NaOH. The reappearance of a precipitate confirms the initial acid-base reaction.

Causality Behind Experimental Choices:

-

Testing in a range of solvents with varying polarity and pH provides a comprehensive solubility profile.

-

The back-titration step (acidification/basification) serves as a self-validating system, confirming that the initial dissolution was due to an acid-base reaction and not simple solvation.

Caption: Potentiometric Titration Workflow for pKa Determination.

Spectroscopic Data (Analog-Based)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region (7-8.5 ppm). The protons on the benzoic acid ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the thiophene ring will also appear as two doublets. The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for all 11 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will resonate in the 120-150 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a strong C=O stretch (1680-1710 cm⁻¹), C=C stretching from the aromatic rings (1450-1600 cm⁻¹), and a C-Cl stretch (around 700-800 cm⁻¹).

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z 238 and an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of -OH (m/z 221) and -COOH (m/z 193).

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While direct experimental data is currently limited, the estimations based on structurally similar compounds offer valuable insights for researchers. The detailed experimental protocols included herein provide a clear path for the empirical determination of these crucial parameters, ensuring scientific rigor and reproducibility. A comprehensive characterization of this molecule will undoubtedly facilitate its further investigation and potential application in drug discovery and materials science.

References

Sources

An In-Depth Technical Guide to 4-(5-Chlorothiophen-2-yl)benzoic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can address complex biological targets with high efficacy and specificity. Within the vast arsenal of heterocyclic chemistry, thiophene-containing compounds have consistently emerged as "privileged structures" due to their versatile chemical reactivity and their ability to mimic phenyl rings in biological systems, often leading to enhanced pharmacological profiles. This guide focuses on a specific, yet highly significant, member of this class: 4-(5-Chlorothiophen-2-yl)benzoic acid .

This document serves as a comprehensive technical resource, providing researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their scientific endeavors. From its fundamental chemical identity to its synthesis and potential applications, this guide is structured to be an indispensable tool for the discerning scientist.

Core Compound Identification and Structure

At the heart of any chemical investigation is the unambiguous identification of the molecule of interest. This compound is a bifunctional organic molecule featuring a benzoic acid moiety linked to a chlorinated thiophene ring.

Chemical Structure:

Figure 2: Retrosynthetic approach for the synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

2-Bromo-5-chlorothiophene

-

4-Carboxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and a nitrogen inlet, combine 2-bromo-5-chlorothiophene (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate small flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of toluene.

-

Reaction Initiation: To the main reaction flask, add a degassed solvent mixture of toluene and water (4:1 v/v). Purge the flask with nitrogen for 15 minutes.

-

Catalyst Addition: Add the prepared palladium catalyst solution to the reaction mixture via syringe.

-

Thermal Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature. Add water and separate the aqueous layer. Wash the organic layer with brine.

-

Acidification and Precipitation: Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Drying: Dry the purified product under vacuum to a constant weight.

Figure 3: Experimental workflow for the Suzuki coupling synthesis.

Physicochemical and Spectroscopic Characterization

Thorough characterization is paramount for confirming the identity and purity of the synthesized compound.

Physicochemical Properties (Predicted and Experimental Analogs):

| Property | Value | Source |

| Melting Point | 238-241 °C (for 4-chlorobenzoic acid) | [1] |

| Solubility | Soluble in hot water, methanol | [1] |

| pKa | ~3.98 (for 4-chlorobenzoic acid) | [1] |

Note: Experimental data for the title compound is not widely available in the public domain. The data for 4-chlorobenzoic acid is provided for comparative purposes.

Spectroscopic Data (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the thiophene and benzene rings. The chemical shifts and coupling constants will be indicative of their relative positions. The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (238.69 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine and sulfur.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-Cl and C-S bond vibrations.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of this compound holds significant potential in the field of drug discovery. The thiophene ring is a well-established bioisostere of the phenyl ring, often leading to improved pharmacokinetic properties and metabolic stability. [2][3]The presence of the chlorine atom can enhance binding affinity through halogen bonding and can also modulate the electronic properties of the ring system. The carboxylic acid group provides a handle for further chemical modification or can act as a key interacting group with biological targets.

Potential Therapeutic Areas:

-

Anti-inflammatory Agents: Thiophene derivatives have been explored as inhibitors of inflammatory enzymes such as cyclooxygenases (COX). [4]* Anticancer Agents: The thiophene nucleus is present in a number of compounds with demonstrated anticancer activity. [5][6]* Antimicrobial Agents: Thiophene-based compounds have shown promise as antibacterial and antifungal agents. [3]* Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases involved in cell signaling pathways.

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with tailored biological activities.

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Based on data for structurally related compounds, this compound should be handled as a hazardous substance.

-

Causes skin irritation.

-

Causes serious eye damage.

-

May cause respiratory irritation.

-

Harmful if swallowed.

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust. If dust is generated, use a NIOSH-approved respirator.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion: A Versatile Tool for Future Discoveries

This compound represents a valuable and versatile building block for researchers and scientists in the field of drug discovery and medicinal chemistry. Its straightforward synthesis via robust cross-coupling reactions, combined with the inherent pharmacological potential of the thiophene scaffold, makes it an attractive starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical identity, synthesis, and potential applications, with a strong emphasis on the practical and mechanistic details that are crucial for its effective utilization in a research setting. As the quest for new and improved medicines continues, the strategic application of well-defined molecular building blocks like this compound will undoubtedly play a pivotal role in shaping the future of therapeutic innovation.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- The Crucial Role of Thiophene Intermedi

- Supplementary Inform

- An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry.

- Supporting Inform

- Therapeutic importance of synthetic thiophene. Journal of Advanced Pharmaceutical Technology & Research.

- 4-Chlorobenzoic acid Properties. ChemicalBook.

- Design, Synthesis and Molecular Docking of Thiophene Derived Benzodiazepines as Anticancer Agents.

- Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d

- 4-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid. Santa Cruz Biotechnology.

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Benzoic acid, 4-chloro-, 4-acetylphenyl ester. SpectraBase.

- Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)

- Methacrylic Acid. PubChem.

- Acrylic Acid. PubChem.

- New cyclopalladated benzothiophenes: a catalyst precursor for the Suzuki coupling of deactiv

- 5-Chloro-2-thiophenecarboxylic acid - Optional[FTIR] - Spectrum. SpectraBase.

- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry.

- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.

- Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology.

- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.

- Benzoic acid, 4-(phenylazo)-. NIST WebBook.

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

- Benzoic acid(65-85-0) 1H NMR spectrum. ChemicalBook.

- 2-(4-Hydroxyphenylazo)benzoic acid(1634-82-8) 1H NMR spectrum. ChemicalBook.

- Benzoic acids and deriv

- UCSD Comput

- UCSD Comput

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 5. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

A Comprehensive Spectroscopic Guide to 4-(5-Chlorothiophen-2-yl)benzoic Acid: Elucidating Molecular Structure and Purity

This in-depth technical guide provides a detailed exploration of the spectroscopic characteristics of 4-(5-chlorothiophen-2-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are utilized to confirm the structure, purity, and electronic properties of this compound.

Introduction: The Significance of this compound

This compound belongs to a class of compounds that couples a thiophene heterocycle with a benzoic acid moiety. This structural motif is prevalent in a variety of biologically active molecules and functional materials. The substitution pattern, featuring a chlorine atom on the thiophene ring and the linkage to the benzoic acid at specific positions, dictates the molecule's overall conformation, electronic distribution, and, consequently, its chemical reactivity and potential applications. Accurate and comprehensive spectroscopic analysis is therefore paramount for its unambiguous identification and for ensuring the integrity of subsequent research and development efforts.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic signatures. Understanding this relationship is key to interpreting the spectral data correctly.

Caption: Correlation between the molecular fragments of this compound and the primary spectroscopic techniques used for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical information.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | ~13.0 | Singlet (broad) | - |

| Benzoic Acid (H-2', H-6') | ~8.0 | Doublet | ~8.0 |

| Benzoic Acid (H-3', H-5') | ~7.8 | Doublet | ~8.0 |

| Thiophene (H-3) | ~7.4 | Doublet | ~4.0 |

| Thiophene (H-4) | ~7.2 | Doublet | ~4.0 |

Causality in Chemical Shifts:

-

-COOH Proton: The highly deshielded nature of the carboxylic acid proton is due to the electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding.

-

Benzoic Acid Protons: The protons on the benzoic acid ring appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group (H-2', H-6') are expected to be further downfield than the protons meta to it (H-3', H-5').

-

Thiophene Protons: The protons on the thiophene ring also appear as doublets, with a coupling constant typical for protons on adjacent carbons in a thiophene ring. The electronegativity of the sulfur and chlorine atoms influences their precise chemical shifts.

Predicted ¹³C NMR Spectral Data

The predicted carbon NMR chemical shifts provide a map of the carbon framework.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C=O) | ~167 |

| Thiophene (C-5, attached to Cl) | ~130 |

| Thiophene (C-2, attached to Ph) | ~140 |

| Benzoic Acid (C-1', attached to COOH) | ~130 |

| Benzoic Acid (C-4', attached to Thiophene) | ~145 |

| Benzoic Acid (C-2', C-6') | ~130 |

| Benzoic Acid (C-3', C-5') | ~128 |

| Thiophene (C-3) | ~127 |

| Thiophene (C-4) | ~126 |

Expertise in Interpretation: The chemical shifts of the quaternary carbons (those not attached to hydrogen) are particularly informative. The carbon attached to the chlorine atom (C-5) and the carbon linking the two rings (C-2 and C-4') are expected to be significantly downfield due to the combined electronic effects of their substituents.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment requires careful sample preparation and instrument calibration.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shift of labile protons like the carboxylic acid proton.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Caption: A streamlined workflow for acquiring high-quality NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the aromatic rings.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C stretches | Aromatic Rings |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~850-750 | C-H out-of-plane bending | Aromatic Rings |

| ~700 | C-S stretch | Thiophene |

| ~650 | C-Cl stretch | Chlorothiophene |

Trustworthiness of Assignments:

-

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.

-

The strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.[2]

-

The absorptions in the 1600-1450 cm⁻¹ region confirm the presence of the benzene and thiophene rings.

-

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to this molecule, including the C-S and C-Cl stretching vibrations.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The expected molecular ion peak for C₁₁H₇³⁵Cl O₂S will be at m/z 254, with a smaller peak at m/z 256 for the ³⁷Cl isotope in an approximate 3:1 ratio.

-

Key Fragmentation Pathways:

-

Loss of -OH (M-17): A common fragmentation for carboxylic acids, leading to a peak at m/z 237.

-

Loss of -COOH (M-45): Decarboxylation is another characteristic fragmentation, resulting in a peak at m/z 209.

-

Formation of the Phenyl Cation: Cleavage can lead to the formation of a phenyl cation fragment.[3]

-

Thiophene Ring Fragmentation: The chlorothiophene ring can also undergo fragmentation, though the specific pathways can be complex.[4]

-

Authoritative Grounding in Fragmentation: The fragmentation of aromatic carboxylic acids is a well-understood process. The initial ionization typically occurs at the carboxylic acid group, followed by characteristic losses of small neutral molecules.[5][6]

Experimental Protocol for Mass Spectrometry (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desorbed into the gas phase as ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Logical fragmentation pathways for this compound in mass spectrometry.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns. By integrating the data from these three powerful analytical techniques, researchers can confidently confirm the identity, purity, and structure of this important chemical entity, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

-

Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]

-

Sci-Hub. (1956). Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Chemical Physics. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. RSC Publishing. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. jchps.com [jchps.com]

- 6. researchgate.net [researchgate.net]

solubility and stability of 4-(5-Chlorothiophen-2-YL)benzoic acid

An In-Depth Technical Guide to the Solubility and Stability of 4-(5-Chlorothiophen-2-yl)benzoic Acid

Authored by: A Senior Application Scientist

Foreword: Charting the Course for a Promising Therapeutic Candidate

In the landscape of modern drug discovery, the journey from a hit compound to a viable clinical candidate is fraught with challenges. Among the most critical early hurdles are the fundamental physicochemical properties of a molecule, which dictate its formulation potential, bioavailability, and ultimately, its therapeutic efficacy. This guide provides a comprehensive framework for the characterization of this compound, a compound of interest with potential pharmacological activity. While public domain data on this specific molecule is nascent, the principles and protocols detailed herein offer a robust, scientifically-grounded pathway to thoroughly understand its solubility and stability profiles. This document is intended for researchers, medicinal chemists, and formulation scientists dedicated to advancing promising molecules through the development pipeline. We will not merely list procedures; we will delve into the causality behind experimental choices, ensuring a foundational understanding that empowers sound scientific decision-making.

Section 1: Unveiling the Physicochemical Landscape of this compound

Before embarking on extensive experimental characterization, a thorough in-silico and preliminary assessment of this compound is paramount. The molecular structure, featuring a carboxylic acid moiety, a substituted thiophene ring, and a phenyl group, provides initial clues to its behavior.

Key Structural Features and Predicted Properties:

-

Acidic Nature: The presence of the benzoic acid group (a carboxylic acid) suggests that the compound is a weak acid. This is a critical piece of information as its aqueous solubility will be highly dependent on pH.[1][2] The ionized carboxylate form will be significantly more soluble in water than the neutral, protonated form.

-

Aromaticity and Lipophilicity: The thiophene and phenyl rings contribute to the molecule's aromaticity and likely confer a degree of lipophilicity. This characteristic is often a double-edged sword, being essential for membrane permeability and target engagement, but potentially limiting aqueous solubility.

-

Potential for Polymorphism: The rigid, planar nature of the core structure suggests the possibility of polymorphism. Different crystalline forms can exhibit varying solubility and stability, making solid-state characterization a crucial, albeit often overlooked, early-stage activity.

The Imperative of Solubility Assessment

A drug's journey begins with dissolution. Insufficient solubility is a primary contributor to poor oral bioavailability, hindering the therapeutic potential of otherwise potent compounds.[3][4] Therefore, a multi-faceted approach to solubility determination is not just recommended; it is essential. We will explore two key types of solubility measurements: kinetic and thermodynamic (equilibrium).

1.1.1. Kinetic Solubility: A High-Throughput Glimpse

In the early stages of drug discovery, when compound availability is often limited, kinetic solubility assays provide a rapid assessment.[1][5] This measurement reflects the solubility of a compound under conditions where it is rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. While not a true thermodynamic equilibrium, it is an invaluable tool for ranking compounds and identifying potential solubility liabilities early on.

Experimental Protocol: High-Throughput Kinetic Solubility Assay (UV Absorption Method)

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: In a 96-well UV-transparent microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

-

Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

-

Quantification: Measure the UV absorbance of the filtrate in the UV plate reader at the compound's λmax.

-

Calculation: Calculate the solubility based on a standard curve of the compound prepared in the same buffer system with a co-solvent to ensure complete dissolution.[1]

Diagram: Kinetic Solubility Workflow

Caption: High-throughput kinetic solubility determination workflow.

1.1.2. Thermodynamic (Equilibrium) Solubility: The Gold Standard

For lead optimization and pre-formulation studies, thermodynamic solubility is the definitive measure. This value represents the true equilibrium concentration of a compound in a saturated solution and is critical for developing formulations and predicting in vivo performance.[4][5]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to cover the physiological range.

-

Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, typically reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[6]

-

Solid-State Analysis: Analyze the remaining solid by techniques such as X-ray powder diffraction (XRPD) to check for any changes in the crystalline form.

Table 1: Hypothetical pH-Dependent Thermodynamic Solubility Data for this compound

| pH | Solubility (µg/mL) | Predominant Species |

| 2.0 | < 1 | Neutral |

| 4.5 | 15 | Neutral/Ionized |

| 6.8 | 150 | Ionized |

| 7.4 | > 500 | Ionized |

Section 2: Probing the Stability of this compound

Ensuring that a drug substance remains stable throughout its shelf life is a non-negotiable aspect of pharmaceutical development.[7][8] Stability studies are designed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][9]

Forced Degradation Studies: A Proactive Approach to Understanding Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability assessment.[10][11] These studies involve subjecting the compound to conditions more severe than those it would encounter during long-term storage.[10][12] The primary goals of forced degradation are to:

A target degradation of 5-20% is generally considered optimal for these studies.[6][11]

Experimental Protocol: Forced Degradation of this compound

A validated, stability-indicating HPLC method is a prerequisite for these studies. This method must be able to separate the parent compound from all potential degradation products.

-

Acid Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M HCl.

-

Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).

-

Analyze samples at various time points.

-

-

Base Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M NaOH.

-

Maintain at room temperature for a defined period (e.g., 8 hours).

-

Analyze samples at various time points.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).

-

Maintain at room temperature for a defined period (e.g., 24 hours).

-

Analyze samples at various time points.[11]

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) for a defined period (e.g., 7 days).

-

Analyze the sample.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]

-

Analyze the samples and compare them to dark controls.

-

Diagram: Forced Degradation Experimental Workflow

Caption: Workflow for forced degradation studies.

Long-Term Stability Studies: Simulating Real-World Conditions

Following forced degradation, long-term stability studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH) guidelines.[7][9][13] These studies provide the data necessary to establish a retest period for the drug substance and recommend appropriate storage conditions.[8][9]

Experimental Protocol: ICH Long-Term Stability Study

-

Batch Selection: Use at least three primary batches of this compound for the study.[7][14]

-

Packaging: Store the compound in a container-closure system that simulates the proposed packaging for storage and distribution.[7][15]

-

Storage Conditions: Place the samples in stability chambers under the following conditions:

-

Testing Frequency:

-

Analytical Tests: At each time point, perform a suite of tests including:

-

Appearance

-

Assay (potency)

-

Purity (related substances/degradation products)

-

Water content (if applicable)

-

Table 2: Representative Long-Term Stability Testing Plan

| Test Parameter | Time Points (Months) | Acceptance Criteria |

| Long-Term | ||

| (25°C/60% RH) | 0, 3, 6, 9, 12, 18, 24, 36 | |

| Appearance | At each time point | White to off-white solid |

| Assay | At each time point | 98.0% - 102.0% |

| Purity | At each time point | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% |

| Accelerated | ||

| (40°C/75% RH) | 0, 3, 6 | |

| Appearance | At each time point | White to off-white solid |

| Assay | At each time point | 98.0% - 102.0% |

| Purity | At each time point | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% |

Conclusion: A Roadmap to Informed Drug Development

The comprehensive characterization of this compound's solubility and stability is a foundational pillar upon which its entire development program will be built. By systematically applying the principles and protocols outlined in this guide—from high-throughput kinetic screening to rigorous ICH-compliant stability trials—researchers can generate the high-quality data necessary to de-risk their programs, guide formulation development, and ultimately, pave the way for a potentially valuable new therapeutic. This is not merely an exercise in data collection; it is a strategic imperative for success.

References

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

-

Annex 10 - ICH. World Health Organization (WHO). [Link]

-

A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

-

Complete Guide to ICH Stability Testing for APIs & FPPs. YouTube. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]

-

FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

-

Transdermal Formulation Forced Degradation Testing. CD Formulation. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Q1A(R2) Guideline - ICH. International Council for Harmonisation (ICH). [Link]

-

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories. [Link]

-

In vitro solubility assays in drug discovery. PubMed. [Link]

-

The Significance of Acid/Base Properties in Drug Discovery. PubMed Central (PMC). [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Solubility and Dissolution Profile Assessment in Drug Discovery. Request PDF. [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmtech.com [pharmtech.com]

- 7. database.ich.org [database.ich.org]

- 8. onyxipca.com [onyxipca.com]

- 9. database.ich.org [database.ich.org]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. formulationbio.com [formulationbio.com]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. youtube.com [youtube.com]

- 15. qlaboratories.com [qlaboratories.com]

biological activity of 4-(5-Chlorothiophen-2-YL)benzoic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 4-(5-Chlorothiophen-2-YL)benzoic Acid Derivatives

Foreword

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. The this compound core is one such scaffold. Its inherent structural rigidity, combined with the electronic properties of the thiophene and benzoic acid moieties, provides a versatile platform for developing potent and selective modulators of various biological pathways. This guide synthesizes current research to provide an in-depth technical overview of the synthesis, multifaceted biological activities, and therapeutic potential of its derivatives. We will delve into the causality behind experimental designs and present actionable protocols, reflecting the pragmatic and rigorous approach required in drug development.

The Core Scaffold: Synthesis and Chemical Rationale

The therapeutic potential of any compound series begins with an accessible and versatile synthetic route. The derivatives of this compound are typically constructed through multi-step synthetic pathways that allow for systematic modification and exploration of the structure-activity relationship (SAR).

A common synthetic strategy involves the coupling of a substituted thiophene with a benzoic acid precursor. For instance, derivatives can be prepared by reacting a haloalkyl amine with a 4-hydroxybenzoate, followed by ester cleavage to yield the carboxylic acid.[1] More complex derivatives, such as those incorporating thiazole rings, begin with the bromination of a 1-(4-chlorothiophen-2-yl)ethanone precursor, followed by condensation with thiourea to form the key thiazol-2-amine intermediate.[2] This intermediate is then amenable to further functionalization.

The choice of a multi-step synthesis over a one-pot reaction, while more labor-intensive, is deliberate. It provides critical control points to purify intermediates and introduce diverse chemical functionalities at specific positions, which is essential for building a chemical library for biological screening.

Caption: Generalized synthetic workflow for derivative generation.

Spectrum of Biological Activities

Derivatives built upon the this compound scaffold have demonstrated a remarkable breadth of biological activities, underscoring their potential as therapeutic agents in diverse disease areas.

Anti-inflammatory and Analgesic Activity

A significant area of investigation for this class of compounds is in the treatment of inflammation and pain.[3] The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

Thiazole derivatives of 4-(4-chlorothiophen-2-yl) have been shown to be potent and selective inhibitors of COX-2.[2][3] In enzymatic assays, certain derivatives exhibited IC50 values in the low micromolar range (0.76-9.01 μM) against COX-2, comparing favorably to the standard drug celecoxib (IC50 0.05 μM).[3] The selectivity for COX-2 over the constitutively expressed COX-1 is a critical feature, as it predicts a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. The most promising compounds from in vitro assays were advanced to in vivo models, such as the carrageenan-induced paw edema model in rats, to confirm their anti-inflammatory efficacy in a physiological context.[3]

Anticancer Activity

The development of novel anticancer agents remains a high priority in pharmaceutical research. Several derivatives of the core scaffold have shown promising antiproliferative activity against various cancer cell lines.

One notable example is 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine, a derivative that demonstrated potent activity against four different human hepatocellular carcinoma (HCC) cell lines (HepG-2, SMMC-7721, QGY-7701, and SK-Hep-1).[4] This compound exhibited IC50 values ranging from 1.65 to 2.89 μM, proving significantly more potent than the parent compound, tetrandrine.[4] The presence of the 5-chlorothiophene-2-sulfonyl moiety was identified as a key contributor to this enhanced cytotoxicity.[4] The broader class of benzothiazole derivatives, which share structural similarities, are also well-documented as anticancer agents, acting through various mechanisms.[5][6][7]

| Derivative | Cancer Cell Line | IC50 (μM) | Reference |

| 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine (33) | HepG-2 | 1.65 | [4] |

| 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine (33) | SMMC-7721 | 2.89 | [4] |

| 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine (33) | QGY-7701 | 1.77 | [4] |

| 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine (33) | SK-Hep-1 | 2.41 | [4] |

| Nitrobenzylidene containing thiazolidine derivative (54) | MCF7 | 0.036 | [6] |

| Nitrobenzylidene containing thiazolidine derivative (54) | HEPG2 | 0.048 | [6] |

Table 1: Summary of in vitro anticancer activity for selected derivatives.

Antithrombotic Activity

Thromboembolic diseases are a leading cause of morbidity and mortality worldwide. The coagulation enzyme Factor Xa (FXa) is a key target for modern anticoagulants. An oxazolidinone derivative incorporating a 5-chlorothiophene moiety was identified as a highly potent, selective, and direct inhibitor of FXa.[8] This discovery led to the development of BAY 59-7939 (Rivaroxaban), a clinically successful oral anticoagulant. The X-ray crystal structure of the compound in complex with human FXa revealed that the neutral chlorothiophene moiety fits into the S1 subsite of the enzyme, an interaction that is crucial for its high potency and good oral bioavailability.[8] This exemplifies how a fragment of the core scaffold contributes to the activity of a major therapeutic agent.

Other Activities

The versatility of this scaffold is further highlighted by its activity in other areas:

-

Antimicrobial and Antifungal: Benzoic acid derivatives have a known history of antimicrobial activity.[9] Newer, more complex derivatives have shown moderate activity against Gram-positive bacterial strains and C. albicans.[10]

-

Kinase Inhibition: Given their structural resemblance to ATP, many heterocyclic compounds are explored as kinase inhibitors. Derivatives of 4-(thiazol-5-yl)benzoic acid are potent inhibitors of protein kinase CK2, while 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides inhibit cyclin-dependent kinase 5 (cdk5).[11][12]

Mechanisms of Action and SAR Insights

Understanding how a compound works is as important as knowing that it works. For this compound derivatives, the mechanism is tied to their specific target.

In the case of anticancer activity, 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine was found to induce apoptosis in HCC cells through a mitochondria-mediated intrinsic pathway.[4] This was confirmed by flow cytometry and western blot analysis, which showed changes in key apoptotic proteins.[4]

Caption: Inferred apoptotic pathway for an anticancer derivative.[4]

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For the anti-inflammatory thiazole derivatives, the nature and position of substituents on the amine group attached to the thiazole ring significantly impact COX-2 selectivity and potency.[3] For kinase inhibitors, introducing groups at the 3-position of the benzoic acid moiety was found to maintain potent CK2 inhibition while significantly boosting antiproliferative activity in cancer cells.[11] These insights guide the rational design of next-generation compounds with improved efficacy and safety profiles.

Key Experimental Protocols

To ensure reproducibility and validity, the biological evaluation of these compounds must follow standardized protocols. Below are methodologies for two key assays.

Protocol 1: In Vitro COX-2 Inhibition Assay

This protocol is designed to determine the IC50 value of a test compound against the COX-2 enzyme.

A. Principle: This colorimetric assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2, producing a colored product that can be measured at 590 nm.

B. Materials:

-

Human recombinant COX-2 enzyme

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (Substrate)

-

TMPD (Colorimetric Substrate)

-

Test compounds dissolved in DMSO

-

Reference inhibitor (e.g., Celecoxib)

-

96-well microplate

-

Microplate reader

C. Step-by-Step Methodology:

-

Enzyme Preparation: Prepare a stock solution of COX-2 enzyme in the assay buffer containing heme. Keep on ice.

-

Compound Plating: Serially dilute the test compounds in DMSO. Add 1 µL of each concentration to the wells of a 96-well plate. Include wells for a "100% activity" control (DMSO only) and a "background" control.

-

Enzyme Addition: To each well (except background), add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of arachidonic acid to all wells to start the reaction.

-

Color Development: Immediately add 10 µL of TMPD to all wells.

-

Measurement: Read the absorbance at 590 nm every minute for 5 minutes. The rate of color change is proportional to enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This protocol assesses the ability of a compound to reduce the viability of cancer cells.

A. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

B. Materials:

-

Human cancer cell line (e.g., HepG-2)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

C. Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a "vehicle control" (medium with DMSO) and a "blank" (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate gently for 10 minutes and then measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting viability against the log of the compound concentration.

Sources

- 1. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]

- 2. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 3. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A novel class of C14-sulfonate-tetrandrine derivatives as potential chemotherapeutic agents for hepatocellular carcinoma [frontiersin.org]

- 5. flore.unifi.it [flore.unifi.it]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 9. Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]

- 11. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 4-(5-Chlorothiophen-2-YL)benzoic Acid Interactions with TAK1 Kinase

Abstract

This technical guide provides a comprehensive walkthrough of the in silico methodologies used to investigate the interactions of the novel small molecule, 4-(5-chlorothiophen-2-yl)benzoic acid, with its putative target, Transforming growth factor-β-activated kinase 1 (TAK1). As a key signaling node in inflammatory pathways, TAK1 represents a compelling target for therapeutic intervention in a range of diseases, including inflammatory conditions and cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling. Our objective is to furnish a robust framework for the computational evaluation of novel chemical entities, thereby accelerating the drug discovery pipeline.

Introduction: The Rationale for Targeting TAK1 with this compound

Transforming growth factor-β-activated kinase 1 (TAK1) is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and plays a pivotal role in mediating inflammatory and stress responses.[2] Its activation by pro-inflammatory cytokines triggers downstream signaling cascades, including the NF-κB and JNK/p38 MAPK pathways, which are crucial for immune responses, apoptosis, and cell survival.[2][3] Dysregulation of TAK1 signaling is implicated in the pathophysiology of numerous inflammatory diseases and cancers, making it an attractive therapeutic target.[1][2]

The selection of this compound as a molecule of interest is predicated on the established precedent of thiophene-containing compounds exhibiting inhibitory activity against various kinases. The thiophene scaffold is a versatile bioisostere for phenyl rings and can engage in a range of non-covalent interactions within a protein's active site. This guide will therefore use TAK1 as the designated biological target for our in silico investigation of this compound.

Foundational Workflow: A Multi-faceted Approach to In Silico Analysis

Our computational investigation will follow a multi-step workflow, beginning with the preparation of both the ligand and the protein target, followed by a hierarchical series of modeling techniques to predict and analyze their interaction. This approach allows for a progressively deeper understanding of the binding event, from initial pose prediction to the dynamics and energetics of the complex.

Caption: A generalized workflow for the in silico analysis of small molecule-protein interactions.

Ligand and Target Preparation: The Crucial First Steps

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. Therefore, meticulous preparation of both the ligand and the protein is paramount.

Ligand Preparation

The 3D structure of this compound can be generated using a molecular builder and subsequently optimized.

Protocol: Ligand Preparation

-

Structure Generation: Draw the 2D structure of this compound in a molecular editor (e.g., MarvinSketch, ChemDraw) and generate the 3D coordinates.

-

Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done in software like Avogadro or Maestro.

-

Charge Calculation: Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a force-field based method.

-

File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking and simulation software (e.g., .mol2, .sdf, .pdbqt).

Target Selection and Preparation

For this study, we will utilize the crystal structure of human TAK1 in complex with an inhibitor. A suitable starting point is the PDB entry 5V5N .[4]

Protocol: Protein Target Preparation

-

Structure Retrieval: Download the PDB file for 5V5N from the Protein Data Bank.[4]

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand.

-

Handling Missing Residues and Loops: Inspect the protein structure for any missing residues or loops. If present, these can be modeled using tools like MODELLER or the Protein Preparation Wizard in the Schrödinger Suite.

-

Protonation and Tautomeric State Assignment: Assign the correct protonation states for titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4. Tools like H++ or the Protein Preparation Wizard can automate this process.

-

Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes while preserving the overall fold. The heavy atoms of the protein backbone can be restrained during this step.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[4] This method is instrumental in identifying the most likely binding mode and estimating the binding affinity.

Protocol: Molecular Docking with AutoDock Vina

-

File Preparation: Convert the prepared protein and ligand files to the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions.

-

Grid Box Definition: Define a search space (grid box) that encompasses the active site of TAK1. The dimensions and center of the grid box should be sufficient to allow the ligand to freely rotate and translate.

-

Docking Execution: Run the docking simulation using AutoDock Vina. The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.

-

Results Analysis: Analyze the output file, which contains multiple binding poses ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

| Parameter | Description | Typical Value |

| receptor | Input receptor file in .pdbqt format. | tak1.pdbqt |

| ligand | Input ligand file in .pdbqt format. | ligand.pdbqt |

| center_x, center_y, center_z | Coordinates for the center of the grid box. | Determined from the active site. |

| size_x, size_y, size_z | Dimensions of the grid box in Angstroms. | 25 x 25 x 25 |

| exhaustiveness | Controls the thoroughness of the search. | 8 (default), can be increased. |

| out | Output file for the docked poses. | out.pdbqt |

Molecular Dynamics (MD) Simulations: Exploring the Dynamic Nature of the Interaction

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into the stability of the binding pose, the role of solvent, and the conformational changes that may occur upon ligand binding.

Caption: A typical workflow for setting up and running a molecular dynamics simulation.

Protocol: MD Simulation with GROMACS

-

System Building: Combine the coordinates of the docked protein-ligand complex into a single file.

-

Force Field Selection and Topology Generation: Choose an appropriate force field (e.g., CHARMM36m for the protein, CGenFF for the ligand). The pdb2gmx tool in GROMACS can be used to generate the protein topology, while the ligand topology can be obtained from a server like the CGenFF server.

-

Solvation: Place the protein-ligand complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron) and solvate it with water molecules (e.g., TIP3P).

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic a physiological salt concentration.

-

Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Perform a two-step equilibration process:

-

NVT (Canonical) Ensemble: Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.

-

NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.

-

-

Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns).

-

Trajectory Analysis: Analyze the resulting trajectory to understand the dynamics of the system. Common analyses include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis.

| Analysis | Description |

| RMSD | Measures the deviation of the protein backbone or ligand atoms from their initial positions over time, indicating the stability of the complex. |

| RMSF | Measures the fluctuation of individual residues or ligand atoms around their average positions, highlighting flexible regions. |

| Hydrogen Bond Analysis | Identifies and quantifies the hydrogen bonds formed between the protein and the ligand throughout the simulation. |

Pharmacophore Modeling: Abstracting Key Chemical Features

Pharmacophore modeling involves identifying the essential steric and electronic features of a ligand that are responsible for its biological activity.[5] A pharmacophore model can be used as a 3D query to search large compound databases for novel molecules with the potential to bind to the same target.

Protocol: Structure-Based Pharmacophore Modeling

-

Feature Identification: Based on the analysis of the docked pose and the MD simulation trajectory, identify the key interactions between this compound and TAK1. These interactions can be categorized into pharmacophoric features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

-

Model Generation: Generate a 3D pharmacophore model that incorporates these identified features with their corresponding spatial constraints. Software like Phase, LigandScout, or MOE can be used for this purpose.

-

Model Validation: Validate the pharmacophore model by screening it against a database of known TAK1 inhibitors and a set of decoy molecules. A good model should be able to enrich the known inhibitors over the decoys.

-

Virtual Screening: Use the validated pharmacophore model to screen large compound databases (e.g., ZINC, ChEMBL) to identify novel chemical scaffolds that match the pharmacophoric features.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with its putative target, TAK1 kinase. By employing a combination of molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into the binding mechanism of this novel compound and identify other potential inhibitors. The methodologies described herein are not only applicable to the specific case study but also provide a general framework for the computational evaluation of small molecule-protein interactions in the broader context of drug discovery. Future work could involve the synthesis and in vitro testing of the most promising candidates identified through this in silico approach to validate the computational predictions.

References

-

The mitogen activated protein kinase kinase kinase transforming growth factor-β-activated kinase 1 (TAK1) has emerged as an interesting therapeutic target for inflammatory diseases and cancer. TAK1 is a tightly regulated kinase that represents a key signaling node in cellular responses to inflammatory stimuli, modulating both expression of inflammatory mediators and cell death. ([Link])

-

Transforming Growth Factor- β-Activated Kinase 1(TAK1) inhibition is a 20 mechanism to down-regulate cancer growth. ([Link])

-

Crystal structure of TAK1 (PDB:5V5N); ribbon (a), hydrophobicity surface (b). ([Link])

-

Muraoka, T., Ide, M., Irie, M., Morikami, K., Miura, T., Nishihara, M., Kashiwagi, H. Crystal structure of human TAK1/TAB1 fusion protein in complex with ligand 2. ([Link])

-

Crystal structure of human TAK1/TAB1 fusion protein in complex with ligand 4. ([Link])

-

We report the discovery of 2,4-1 H -imidazole carboxamides as novel, biochemically potent, and kinome selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1). ([Link])

-

Pharmacophore modeling is a successful yet very diverse subfield of computer-aided drug design. The concept of the pharmacophore has been widely applied to the rational design of novel drugs. ([Link])

-

Crystal structure of human TAK1 kinase domain fused with TAB1. ([Link])

-

We developed a pharmacophore model for type II inhibitors that was used to guide the construction of a library of kinase inhibitors. ([Link])

-